![molecular formula C17H19N3O4S2 B3018853 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097857-62-8](/img/structure/B3018853.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

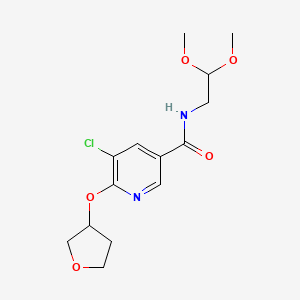

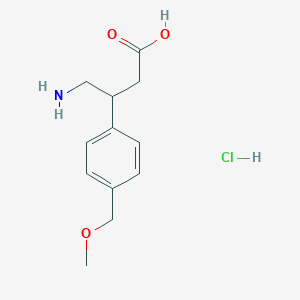

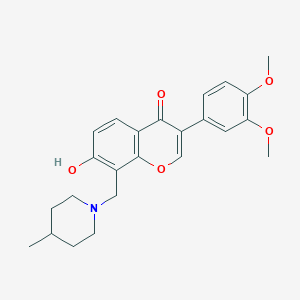

The compound N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their interactions with biological receptors, which can be informative for a comprehensive analysis of similar compounds. For instance, paper discusses a series of 1-aryl-4-alkylpiperazines with high affinity for dopamine D4 receptors, indicating the potential for similar compounds to interact with neurological receptors.

Synthesis Analysis

The synthesis of related compounds, such as those described in paper , involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. These compounds were synthesized and tested for binding at human dopamine D4 and D2 receptor subtypes. The synthesis process likely involves multiple steps, including the formation of the piperazine ring and the attachment of the aryl and alkyl groups, followed by the introduction of the benzamide fragment. The specific synthesis route for this compound would similarly involve careful planning of the synthetic pathway to incorporate the bithiophene and carboxamide functionalities.

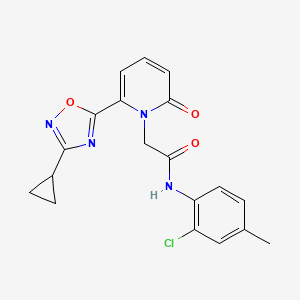

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, paper discusses the molecular structures of related compounds, highlighting the importance of intramolecular hydrogen bonds in stabilizing the structure. The presence of such hydrogen bonds can significantly influence the conformation and, consequently, the biological activity of the compound. The bithiophene moiety in the compound of interest would contribute to the molecule's electronic properties and could affect its binding affinity to biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

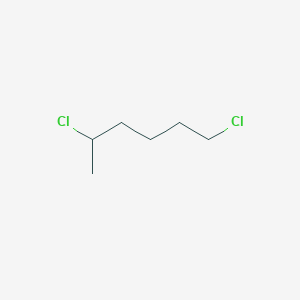

The physical and chemical properties of this compound, such as solubility, melting point, and stability, are not discussed in the provided papers. However, the properties of structurally similar compounds, like those in paper and , suggest that the compound would have a solid state at room temperature and might exhibit polymorphism due to the presence of multiple functional groups capable of forming hydrogen bonds. The lipophilicity of the compound would be influenced by the ethyl and bithiophene groups, potentially affecting its bioavailability and distribution in biological systems.

Scientific Research Applications

Androgen Receptor Antagonist Activities

Research indicates that certain N-arylpiperazine-1-carboxamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their activities as androgen receptor (AR) antagonists. These compounds have shown potential in in vivo antiandrogenic properties, suggesting their utility in the treatment of conditions like prostate cancer (Kinoyama et al., 2005).

5-HT3 Receptor Antagonism and Antidepressant Potential

A series of 3-ethoxyquinoxalin-2-carboxamides, which are structurally related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide, were designed and synthesized as 5-HT3 receptor antagonists. These compounds demonstrated significant potential in acting as antidepressants (Mahesh et al., 2011).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of new pyridine derivatives, which include compounds similar to the one , revealed modest activity against various strains of bacteria and fungi. This indicates potential applications in antimicrobial treatments (Patel et al., 2011).

Nootropic Agents

The synthesis of 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which share structural similarities with the compound , has been explored for their potential nootropic effects. These compounds were tested for their ability to enhance cognitive functions (Valenta et al., 1994).

Safety and Hazards

properties

IUPAC Name |

4-ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-10-11(21)12-5-6-14(26-12)13-4-3-9-25-13/h3-6,9,11,21H,2,7-8,10H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBUWTIDZYIWIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B3018771.png)

![6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3018772.png)

![N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide](/img/structure/B3018775.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)

![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)